N-[(4-Methylphenyl)methyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methylphenyl)methyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an imidazo[2,1-C][1,2,4]triazole core, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazo[2,1-C][1,2,4]triazole ring and subsequent functionalization to introduce the sulfanyl and acetamide groups .
Formation of Imidazo[2,1-C][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Sulfanyl Group: This is achieved through nucleophilic substitution reactions using thiol reagents.
Acetamide Functionalization: The final step involves the acylation of the intermediate compound to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of high-throughput screening methods to identify the best reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylphenyl)methyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[2,1-C][1,2,4]triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and methyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[2,1-C][1,2,4]triazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-[(4-Methylphenyl)methyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[(4-Methylphenyl)methyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-Triazolo[4,3-a]quinoxalines: Exhibits antiviral and antimicrobial activities.
Properties
Molecular Formula |
C20H21N5OS |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5OS/c1-15-7-9-16(10-8-15)13-21-18(26)14-27-20-23-22-19-24(11-12-25(19)20)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,21,26) |
InChI Key |
VRVBBDDVMXVKFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.